6-Ethynylquinoline
Overview
Description
6-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The ethynyl group at the 6-position of the quinoline ring introduces unique chemical properties that make this compound a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoline typically involves the introduction of an ethynyl group to the quinoline ring. One common method is the Sonogashira coupling reaction, where a halogenated quinoline (such as 6-bromoquinoline) reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts involved .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylquinoline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The ethynyl group can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich triple bond.
Nucleophilic Addition: The triple bond in the ethynyl group can also undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Addition: Reagents like organometallic compounds (e.g., Grignard reagents) and nucleophiles (e.g., amines, alcohols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-Ethynylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Ethynylquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The ethynyl group can enhance the binding affinity of the compound to its molecular targets, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective antimicrobial and anticancer agents .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the ethynyl group, is widely studied for its biological activities.
2-Ethynylquinoline: Another derivative with the ethynyl group at the 2-position, which exhibits different chemical reactivity and biological properties.
4-Ethynylquinoline: Similar to 6-Ethynylquinoline but with the ethynyl group at the 4-position, leading to variations in its chemical behavior and applications.
Uniqueness of this compound: The unique positioning of the ethynyl group at the 6-position of the quinoline ring in this compound imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and drugs with specific desired properties .
Properties
IUPAC Name |
6-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYPFZGQWBPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506582 | |
Record name | 6-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-41-6 | |
Record name | 6-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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